molecular formula C11H16O B045051 4-tert-Amylphenol CAS No. 80-46-6

4-tert-Amylphenol

Cat. No. B045051
CAS RN: 80-46-6
M. Wt: 164.24 g/mol
InChI Key: NRZWYNLTFLDQQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alkylphenols, including 4-tert-Amylphenol, can involve processes like ruthenium-catalyzed C-H bond functionalization of phenol derivatives with sec/tert-alkyl bromides. This approach allows for the expedited, atom- and step-economical production of such compounds, which are crucial for pharmaceuticals and functional molecules (Li et al., 2017).

Molecular Structure Analysis

While specific studies on the molecular structure analysis of 4-tert-Amylphenol are not directly available from the provided research, general techniques such as NMR, X-ray crystallography, and mass spectrometry are commonly employed to elucidate the structure of similar organic compounds. These methods help in understanding the spatial arrangement of atoms within the molecule and their electronic environment, which are crucial for determining the compound's reactivity and physical properties.

Chemical Reactions and Properties

4-tert-Amylphenol participates in various chemical reactions, including etherification and oxidation processes. Its chemical structure allows it to undergo reactions typical of phenols, such as electrophilic aromatic substitution. The presence of the tert-amyl group can influence the reactivity of the phenolic hydroxyl group, making it a versatile intermediate in organic synthesis.

Physical Properties Analysis

Alkylphenols like 4-tert-Amylphenol exhibit certain physical properties that include solubility in organic solvents, boiling and melting points, and a distinct UV-visible absorption spectrum. These properties are influenced by the alkyl group's size and the compound's overall molecular structure.

Chemical Properties Analysis

The chemical properties of 4-tert-Amylphenol, such as acidity, reactivity towards oxidizing agents, and behavior in the presence of bases, are significantly determined by the phenolic hydroxyl group and the tertiary amyl substituent. Its antioxidant properties, for example, are attributed to the ability of the phenolic hydroxyl group to donate hydrogen atoms to free radicals, thus preventing oxidative degradation of materials (Rios et al., 2009).

Scientific Research Applications

  • Toxicity Studies : 2-tert-amyl-4-methylphenol, closely related to 4-tert-Amylphenol, is effective in causing increased lung weights in mice. This indicates its utility in studying respiratory toxicity and structural requirements for toxic potency in mice (Mizutani, Ishida, Yamamoto, & Tajima, 1982).

  • Industrial Processing Aid : It's utilized as an industrial processing aid and is available for research applications (Hogue, 2017).

  • Endocrine Disruption and Metabolic Changes : 4-tert-butyl phenol, structurally similar to 4-tert-Amylphenol, disrupts endocrine function and causes metabolic changes in Cyprinus carpio fish, even at low doses (Barse, Chakrabarti, Ghosh, Pal, & Jadhao, 2006).

  • Antioxidant Properties : 5-n-pentadecyl-2-tert-amylphenol reduces oxidation in oils, indicating its use in enhancing the stability of oil-based products. This compound is more stable than 2,6-di-t-butyl-4-methylphenol (BHT), a common antioxidant (Rios, Sales, & Mazzetto, 2009).

  • Effects on Bacteria in Biofilm Reactors : Alkylphenols, like 4-tert-OctylPhenol, significantly inhibit the activity and growth rate of bacteria in moving bed biofilm reactors. This has implications for wastewater treatment and environmental biotechnology (Bina, Mohammadi, Amin, Pourzamani, & Yavari, 2017).

  • Sexual Development in Fish : 4-tert-pentylphenol induces morphological sex reversal in male medaka fish, providing insights into the effects of environmental contaminants on aquatic life (Yokota, Abe, Nakai, Murakami, Eto, & Yakabe, 2005).

  • Presence in Building Materials : It's a dominant alkylphenol in resin-based building materials, with concentrations up to 320 g kg-1, suggesting its role in indoor pollution and material studies (Janousek, Müller, & Knepper, 2020).

  • Environmental Impact and Biodegradation : Studies have shown that 4-tert-Octylphenol is biodegradable and present in environmental compartments like indoor air and surface waters. Its endocrine interference may complicate understanding its toxicity (Olaniyan, Okoh, Mkwetshana, & Okoh, 2020).

  • Cleaning Validation : An HPLC method can detect traces of 4-tert-amylphenol in solutions and on metal surfaces, useful for cleaning validation in pharmaceutical and other industries (Zayas, Colón, Garced, & Ramos, 2006).

  • Biotransformation Studies : Bacteria and fungi can transform p-tert-amylphenol, leading to unknown ring fission products and detoxification of disinfectants. This research aids in understanding microbial degradation pathways (Schlueter, Röder, Czekalski, Gliesche, Mikolasch, & Schauer, 2013).

Safety And Hazards

4-tert-Amylphenol is moderately toxic by ingestion and skin contact. It is a skin and severe eye irritant . It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The global 4-tert-amylphenol market is expected to surpass US$ 27.9 million by the end of 2028 and exhibit a CAGR of 5.9% during the forecast period (2021 to 2028) . The growing demand for infrastructure due to increasing population, urbanization, and sectors like retail and hospitality is expected to drive the global 4-tert-amylphenol market growth .

properties

IUPAC Name

4-(2-methylbutan-2-yl)phenol
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InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3
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InChI Key

NRZWYNLTFLDQQX-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C11H16O
Record name P-TERT-PENTYLPHENOL
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Related CAS

31366-95-7 (mono-hydrochloride salt), 53404-18-5 (mono-potassium salt)
Record name 4-(1,1-Dimethylpropyl)phenol
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DSSTOX Substance ID

DTXSID8021771
Record name 4-(2-Methylbutan-2-yl)phenol
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Molecular Weight

164.24 g/mol
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Physical Description

P-tert-pentylphenol appears as colorless needles or beige solid. (NTP, 1992), Liquid; Liquid, Other Solid, White solid; [HSDB] Colorless or beige solid; [CAMEO] Off-white flakes; [MSDSonline]
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Record name Phenol, 4-(1,1-dimethylpropyl)-
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Boiling Point

504.5 °F at 760 mmHg ; 280 °F at 15 mmHg; 491-513 °F (NTP, 1992), 262.5 °C, Boiling point: 248-250 °C at 740 mm Hg; 138.5 °C at 15 mm Hg; 112-120 °C at 3 mm Hg
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Record name 4-(1,1-Dimethylpropyl)phenol
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Flash Point

232 °F (NTP, 1992), 232 °F (111 °C) (Open cup)
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform., In water, 1.68X10+2 m/L at 25 °C
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Density

0.9624 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.962 at 20 °C/4 °C
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Vapor Pressure

2.00X10-3 mm Hg at 25 °C (ext)
Record name 4-(1,1-Dimethylpropyl)phenol
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Impurities

2-tert-amylphenol, 2,4-di-tert-amylphenol
Record name 4-(1,1-Dimethylpropyl)phenol
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Product Name

4-tert-Amylphenol

Color/Form

White crystals, Colorless needles

CAS RN

80-46-6
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Melting Point

190 to 205 °F (NTP, 1992), 94-95 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
235
Citations
SP Verevkin - The Journal of Chemical Thermodynamics, 1999 - Elsevier
… 2-tert-butylphenol, 2-tert-butyl-5-methylphenol, 2-tert-butyl-4-methylphenol, 2,4-di-tert-butylphenol, 3-tert-butylphenol, 4-tert-butylphenol, 2-methyl-4-tert-butylphenol, 4-tert-amylphenol, …
Number of citations: 53 www.sciencedirect.com
EFSA Panel on Food Contact Materials … - EFSA …, 2015 - Wiley Online Library
… of the substance and the hydrolysis product 4-tert-amylphenol). The Panel also concluded that … and phosphate forms of the antioxidant and the hydrolysis product 4-tert-amylphenol. …
Number of citations: 1 efsa.onlinelibrary.wiley.com
R Kumar, Gaurav, A Kabir, KG Furton… - Journal of separation …, 2015 - Wiley Online Library
… In this study, 4-tert-butylphenol (4-TBP), 4-sec-butylphenol (4-SBP), 4-tert-amylphenol (4-TAP) and 4-cumylphenol (4-CP) were selected as target analytes because of their broad …
JF Lorenc, G Lambeth… - Kirk‐Othmer Encyclopedia …, 2000 - Wiley Online Library
… Commercial uses and derivatives of alkylphenols include 4-tert-amylphenol, used in phenolic resins; 4-tert-butylphenol, used in phenolic resin applications; 2-sec-butylphenol, used as …
Number of citations: 42 onlinelibrary.wiley.com
J Tobic̆ík, L C̆erveny - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
The hydrogenation of alkyl-substituted phenols in the liquid phase was studied using supported nickel and palladium catalysts (<0.02mm) in stirred reactor. The distribution of …
Number of citations: 38 www.sciencedirect.com
G Yildiz, G Cox, L Moran - Latin American Applied Research, 2021 - academia.edu
… were 6-undecanone and 4-tert-Amylphenol. These internal … by the same procedure for 4-tert-Amylphenol {50 mg (49.3 mg… mixture + 0.1 mL 4-tert-Amylphenol mixture}. This mixture was …
Number of citations: 3 www.academia.edu
N Magori, T Fujita, E Kumamoto - European Journal of Pharmacology, 2018 - Elsevier
… of 4-tert-butylphenol and 4-tert-amylphenol (the left panels of Fig. 4F and G) on frog sciatic nerve CAPs. 4-tert-Butylphenol and 4-tert-amylphenol reduced CAP peak amplitudes with the …
Number of citations: 8 www.sciencedirect.com
YM Paushkin, FN Mazitova - Bulletin of the Academy of Sciences of the …, 1963 - Springer
… -4-tert-amylphenol with bp, 118~ mlTl, n D a solutwnofS.8 g ofNaOH m 60 mI of water, a solutmnof132gNa2S.9H2Om 130 ml of water. Theymld of pure 2-ammo-4-tert-amylphenol was …
Number of citations: 3 link.springer.com
J Zayas, H Colón, O Garced, LM Ramos - Journal of pharmaceutical and …, 2006 - Elsevier
… A high performance liquid chromatography (HPLC) method for the detection of traces of LpHse (4-tert-amylphenol and 2-phenylphenol) has been developed and validated. The method …
Number of citations: 16 www.sciencedirect.com
FN Mazitova, YM Paushkin - Bulletin of the Academy of Sciences of the …, 1963 - Springer
… Nitration of 4-tert amylphenol. The reaction with 4-tert amylphenol with mp 91 was carried out … The yield of 2-mtro-4-tert amylphenol was 46.0? g, 63.0% of the theoretical, bp 118 (1 ram). …
Number of citations: 3 link.springer.com

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